molecular formula C19H23N3O2 B5318661 (3-Propan-2-yloxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

(3-Propan-2-yloxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

Cat. No.: B5318661
M. Wt: 325.4 g/mol
InChI Key: DAGCATNELFLIQA-UHFFFAOYSA-N
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Description

(3-Propan-2-yloxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propan-2-yloxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 3-Propan-2-yloxyphenyl Intermediate: This step involves the etherification of 3-hydroxyphenyl with isopropyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the 4-Pyridin-2-ylpiperazine Intermediate: This intermediate is prepared by reacting 2-chloropyridine with piperazine under reflux conditions.

    Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Propan-2-yloxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

(3-Propan-2-yloxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Propan-2-yloxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Polycyclic Aromatic Compounds: Such as fluoranthene and benzo[ghi]perylene.

Uniqueness

(3-Propan-2-yloxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties

Properties

IUPAC Name

(3-propan-2-yloxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15(2)24-17-7-5-6-16(14-17)19(23)22-12-10-21(11-13-22)18-8-3-4-9-20-18/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGCATNELFLIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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